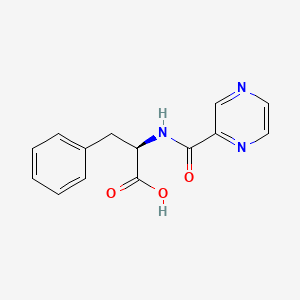

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Description

Properties

IUPAC Name |

(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYZPDHMMZGQAP-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

CAS Number: 1608986-16-8

This technical guide provides a summary of the currently available information on (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. Despite a comprehensive search, detailed experimental data, specific biological activities, and associated signaling pathways for the (R)-isomer are not extensively documented in publicly accessible scientific literature. The information presented herein is primarily compiled from chemical supplier databases and general chemical literature.

Chemical and Physical Properties

This compound is a chiral compound and an organic acid.[1] Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1608986-16-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃N₃O₃ | [1] |

| Molecular Weight | 271.27 g/mol | [1] |

| Synonyms | Bortezomib (2R)-Acid, D-Phenylalanine, N-(2-pyrazinylcarbonyl)- | [2] |

| MDL Number | MFCD26960588 | [1] |

| PubChem CID | 30049702 | [1] |

Synthesis and Preparation

Experimental Protocol: Synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

This protocol describes the hydrolysis of a methyl ester precursor to yield the final carboxylic acid.

Materials:

-

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid methyl ester

-

Acetone

-

2N Sodium Hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Water

-

Ether

Procedure:

-

Dissolve the (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid methyl ester in acetone.

-

Cool the solution in an ice-water bath.

-

Slowly add 2N NaOH solution dropwise to the cooled solution until the pH is adjusted to 12-13.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

-

After completion, cool the reaction mixture again in an ice-water bath.

-

Slowly add hydrochloric acid dropwise to adjust the pH to 2-3, which will cause a white solid to precipitate.

-

Collect the precipitate by filtration.

-

Wash the collected solid sequentially with water and then with ether.

-

Dry the resulting white solid in the air.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the (S)-acid.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of specific studies detailing the biological activity or the signaling pathways associated with this compound in the public domain. It is known as a related compound to Bortezomib, a proteasome inhibitor used in cancer therapy. The (S)-isomer is considered an impurity in the synthesis of Bortezomib. The biological significance of the (R)-isomer remains an area for future research.

Conclusion

This compound is a known chemical entity with the CAS number 1608986-16-8. While its basic chemical properties are documented, a thorough understanding of its biological role and activity is hampered by the limited availability of dedicated research. Further investigation is required to elucidate its pharmacological profile, potential therapeutic applications, and the signaling pathways it may modulate. The synthetic protocol for the related (S)-isomer provides a potential starting point for the chemical synthesis of the (R)-enantiomer for such research purposes.

References

Technical Guide: Physical and Chemical Properties of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a chiral carboxylic acid, serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the proteasome inhibitor Bortezomib. Its stereochemistry and functional groups necessitate a thorough understanding of its physical and chemical properties for effective use in drug development and manufacturing. This guide provides a detailed overview of the available data for this compound.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (2R)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid |

| Synonyms | Bortezomib (2R)-Acid, Bortezomib Acid R-Isomer, (pyrazine-2-carbonyl)-D-phenylalanine, D-Phenylalanine, N-(2-pyrazinylcarbonyl)-[1] |

| CAS Number | 1608986-16-8[1] |

| Molecular Formula | C₁₄H₁₃N₃O₃[1] |

| Molecular Weight | 271.27 g/mol [1] |

| Chemical Structure |  |

Physical Properties

Precise experimental data for the (R)-isomer is limited in publicly accessible literature. The following table summarizes the available predicted data for the (R)-isomer and experimental data for its enantiomer, the (S)-isomer, for reference.

| Property | This compound | (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid |

| Melting Point | Not available | 166-169 °C[2] |

| Boiling Point | 573.8 ± 50.0 °C (Predicted)[1] | 573.8 ± 50.0 °C (Predicted)[2] |

| Density | 1.323 ± 0.06 g/cm³ (Predicted)[1] | 1.323 g/cm³[2] |

| pKa | 13.93 ± 0.46 (Predicted) | 13.93 ± 0.46 (Predicted)[2] |

| Solubility | Soluble in Methanol | Soluble in DMSO, Methanol (Sparingly)[2] |

| Optical Rotation | Not available | Not available |

| Appearance | - | White to Light Beige Solid[2] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis workflow for the target compound.

Detailed Methodology (Adapted from the synthesis of the (S)-isomer[2]):

-

Amide Coupling:

-

Dissolve D-phenylalanine methyl ester and 2-pyrazinecarboxylic acid in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a coupling reagent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and a non-nucleophilic base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the resulting N-(pyrazine-2-carbonyl)-D-phenylalanine methyl ester by column chromatography.

-

-

Hydrolysis:

-

Dissolve the purified ester in a mixture of a suitable organic solvent (e.g., acetone) and water.

-

Cool the solution in an ice bath and add a solution of sodium hydroxide (e.g., 2N NaOH) dropwise to adjust the pH to approximately 12-13.

-

Monitor the reaction by TLC. Once the hydrolysis is complete, cool the mixture in an ice bath and acidify with hydrochloric acid (e.g., 2N HCl) to a pH of 2-3.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold water and a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

-

Biological Context and Applications

This compound is primarily recognized as a key intermediate in the asymmetric synthesis of Bortezomib, a dipeptidyl boronic acid that potently and selectively inhibits the 26S proteasome. The proteasome is a crucial cellular complex responsible for protein degradation, and its inhibition is a validated therapeutic strategy in oncology, particularly for multiple myeloma.

The synthesis of Bortezomib involves the coupling of this compound with a boronic acid-containing leucine analog. The stereochemistry of the (R)-isomer is critical for the final biological activity of Bortezomib.

Caption: Role as a Bortezomib intermediate.

As of the current literature, there is no specific information detailing the direct biological activity or signaling pathway modulation by this compound itself. Its significance lies in its role as a precisely configured building block for more complex and biologically active molecules.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. While a complete, experimentally verified dataset of its physical properties remains to be fully elucidated in public literature, its identity and importance as a key intermediate are well-established. The provided synthesis protocol, adapted from its enantiomer, offers a reliable pathway for its preparation, enabling further research and development of novel therapeutics. Future studies to determine the experimental melting point, optical rotation, and detailed solubility profile of the (R)-isomer would be of great value to the scientific community.

References

An In-depth Technical Guide to Bortezomib Acid R-Isomer and its Diastereomer

This technical guide provides a comprehensive overview of the chemical structures and available data for two distinct molecules that can be referred to as "Bortezomib Acid R-Isomer." Due to the potential for ambiguity in this nomenclature, this document addresses both the carboxylic acid impurity, (2R)-3-Phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid, and the (R,R)-diastereomer of Bortezomib, [(1R)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid. Both are related to the proteasome inhibitor Bortezomib.

This guide is intended for researchers, scientists, and drug development professionals, providing detailed chemical information, physicochemical properties, and synthesis-related insights based on publicly available data.

Section 1: (2R)-3-Phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid

This compound is a known impurity of the active pharmaceutical ingredient Bortezomib. It is the R-isomer of the Bortezomib acid analog.

The chemical structure of (2R)-3-Phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid is characterized by a carboxylic acid functional group instead of the boronic acid found in Bortezomib.

Table 1: Chemical Identifiers for (2R)-3-Phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid

| Identifier | Value |

| IUPAC Name | (2R)-3-Phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid[1] |

| CAS Number | 1608986-16-8[1] |

| Molecular Formula | C₁₄H₁₃N₃O₃[1] |

| Molecular Weight | 271.27 g/mol [1] |

| Synonyms | Bortezomib Acid R-Isomer[1] |

Detailed experimental protocols for the specific synthesis of the R-isomer of Bortezomib Acid are not extensively published. However, the synthesis of the related (S)-isomer, known as Bortezomib Acid Analog, involves the coupling of L-phenylalanine with pyrazinecarboxylic acid.[2] It can be inferred that the synthesis of the R-isomer would similarly involve D-phenylalanine as a starting material.

A general synthetic approach for N-acyl-amino acids involves the acylation of the amino group of the corresponding amino acid. The synthesis of N-pyrazinecarbonyl-d-phenylalanine, a key intermediate for the (R,R)-diastereomer of Bortezomib, has been described and involves the reaction of silylated D-phenylalanine with pyrazinecarboxylic acid imidazolide.[3]

Logical Workflow for Synthesis:

References

Biological activity of pyrazine carboxamide derivatives

An In-depth Technical Guide to the Biological Activity of Pyrazine Carboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazine carboxamide derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry. Characterized by a pyrazine ring linked to a carboxamide group, this scaffold is the foundation for numerous biologically active molecules. The most prominent example is Pyrazinamide (PZA), a first-line drug essential for the short-course treatment of tuberculosis (TB)[1][2]. The structural versatility of the pyrazine carboxamide core allows for extensive modification, leading to a wide spectrum of pharmacological activities. Researchers have successfully developed derivatives with potent antimicrobial, anticancer, antiviral, and enzyme-inhibiting properties[3][4][5]. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: The Pyrazinamide Paradigm

The antitubercular action of Pyrazinamide is the most studied mechanism within this class and serves as a key example. PZA is a prodrug, meaning it requires activation within the target organism, Mycobacterium tuberculosis[1][6].

-

Activation : PZA passively diffuses into the mycobacterium. Inside the bacillus, the enzyme pyrazinamidase (encoded by the pncA gene) converts PZA into its active form, pyrazinoic acid (POA)[1][7].

-

Intracellular Accumulation : In the acidic environment of tuberculous lesions, POA is protonated and accumulates within the mycobacterial cell, as it is less able to diffuse back across the cell membrane[1][6].

-

Target Inhibition : The accumulation of POA leads to a drop in intracellular pH, which disrupts membrane potential and transport functions[2][7]. Furthermore, POA has been shown to inhibit the mycobacterial fatty acid synthase I (FAS-I) enzyme, which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall[1][7].

Mutations in the pncA gene are the primary cause of PZA resistance, as they prevent the conversion of the prodrug into its active POA form[1].

Caption: Mechanism of action for the prodrug Pyrazinamide (PZA) in M. tuberculosis.

Biological Activities and Quantitative Data

Pyrazine carboxamide derivatives exhibit a broad range of biological activities. The following sections summarize these activities with quantitative data presented in structured tables.

Antitubercular and Antimycobacterial Activity

Building on the success of PZA, numerous derivatives have been synthesized and tested against M. tuberculosis and other nontubercular mycobacteria. Structure-activity relationship (SAR) studies show that lipophilicity and specific substitutions on both the pyrazine and phenyl rings are crucial for activity[2][8][9]. For instance, 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was identified as a highly potent compound with an IC90 of 0.819 µg/mL[8].

| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |

| 17 | 3-amino, N-(2,4-dimethoxyphenyl) | M. tuberculosis H37Rv | 12.5 | 46 | [10] |

| 4c | N-phenyl (unspecified) | M. tuberculosis | 25 | - | [8] |

| S7-13 | 5-methoxy (unspecified) | M. tuberculosis H37Rv | 1.6 | - | [11] |

| S7-26 | 5-methoxy (unspecified) | M. tuberculosis H37Rv | 6.25 | - | [11] |

| 19 | 5-tert-Butyl-6-chloro, N-(3-trifluoromethylphenyl) | M. tuberculosis H37Rv | 3.13 | - | [9] |

| 8 | 3-[(4-methylbenzyl)amino] | M. tuberculosis H37Rv | - | 6 | [12][13] |

| 9 | 3-[(4-aminobenzyl)amino] | M. tuberculosis H37Rv | 6.25 | - | [13] |

Antibacterial Activity

Derivatives have also been evaluated against various Gram-positive and Gram-negative bacteria. The activity often correlates with the length of alkyl chains or the presence of specific substituents on an N-phenyl ring[10]. For example, among a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, compound 5d showed the highest potency against extensively drug-resistant Salmonella Typhi with a MIC of 6.25 µg/mL[14].

| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |

| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | C. albicans | 3.125 | [15] |

| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | C. albicans | 3.125 | [15] |

| 11 | 3-amino, N-heptyl | S. aureus | - (250 µM) | [10] |

| 5d | N-(4-aryl-3-methylphenyl) | XDR S. Typhi | 6.25 | [14] |

| 5c | N-(4-aryl-3-methylphenyl) | XDR S. Typhi | 12.5 | [14] |

Antifungal Activity

Antifungal properties have been observed, particularly against Candida albicans and Trichophyton interdigitale[10][15].

| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |

| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | C. albicans | 3.125 | [15] |

| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | C. albicans | 3.125 | [15] |

| 14 | N-(3-trifluoromethylphenyl) | T. mentagrophytes | - (62.5 µM) | [9] |

| 5i, 5j | Pyrazole-based hybrids | Fungal Strains | Potent Activity | [16] |

Anticancer and Cytotoxic Activity

The anticancer potential of pyrazine carboxamide derivatives is an expanding area of research[5]. Studies have reported cytotoxicity against a range of human cancer cell lines, and specific derivatives have been developed as inhibitors of key oncogenic pathways, such as the Fibroblast Growth Factor Receptor (FGFR) signaling pathway[17][18]. Ruthenium(II) complexes of pyrazine carboxamides have also shown superior cytotoxicity compared to cisplatin in some cancer cell lines[19].

| Compound ID | Substituent(s) | Target Cell Line | IC50 (µM) | Reference |

| 20 | 3-amino, N-(4-trifluoromethylphenyl) | HepG2 | 41.4 | [10] |

| 10 | 3-amino, N-hexyl | HepG2 | 389 | [10] |

| 17 | 3-amino, N-(2,4-dimethoxyphenyl) | HepG2 | >50 | [10] |

| Ru1, Ru2 | Ruthenium(II) complexes | A549, PC-3, Caco-2 | Surpassed cisplatin | [19] |

| 18i | 3-amino-6-methyl, N-(3,5-dihydroxyphenyl) based | SNU-16 (gastric) | 1.88 | [18] |

| 18i | 3-amino-6-methyl, N-(3,5-dihydroxyphenyl) based | KMS-11 (myeloma) | 3.02 | [18] |

| 12b | Imidazo[1,2-a]pyrazine derivative | Hep-2, MCF-7, A375 | 11 | [20] |

Antiviral Activity

Recent studies have highlighted the potential of pyrazine carboxamide derivatives as antiviral agents. A series of pyrazine-triazole conjugates demonstrated significant potency against SARS-CoV-2, with some compounds showing a better selectivity index than the reference drug Favipiravir[21].

Other Enzymatic Inhibition

Beyond their effects on microbial and cancer targets, these derivatives have been shown to inhibit other specific enzymes.

-

Succinate Dehydrogenase Inhibitors (SDHIs) : A fragment recombination strategy was used to design novel SDHIs for use as fungicides. Compound 6y was found to be twice as potent as the commercial fungicide pyraziflumid against porcine SDH[22].

-

Alkaline Phosphatase Inhibitors : The antibacterial compound 5d , a derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, also showed significant inhibition of alkaline phosphatase with an IC50 value of 1.469 µM[14].

Experimental Protocols

Detailed and standardized methodologies are critical for the evaluation of biological activity. Below are protocols for key experiments cited in the literature.

General Synthesis of N-Substituted Pyrazine-2-Carboxamides

A common method involves the coupling of a pyrazine-2-carboxylic acid with a desired amine.

Caption: General workflow for the synthesis of pyrazine carboxamide derivatives.

Methodology:

-

Acid Activation (if necessary) : Pyrazine-2-carboxylic acid is often converted to a more reactive acyl chloride. This can be achieved by refluxing the acid with thionyl chloride (SOCl₂) in a dry solvent like toluene[8].

-

Coupling Reaction : The pyrazine-2-carbonyl chloride (or the carboxylic acid with a coupling agent like DCC or T3P) is dissolved in an appropriate solvent[14][15].

-

Amine Addition : The substituted amine is added to the solution, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The reaction mixture is stirred, sometimes with heating, for a specified period until completion (monitored by TLC)[23][24].

-

Work-up and Purification : The crude product is isolated, washed, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final compound[25].

-

Characterization : The structure and purity of the synthesized compounds are confirmed using techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, mass spectrometry, and melting point analysis[10][21].

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation : A stock solution of the test compound is prepared, usually in dimethyl sulfoxide (DMSO).

-

Serial Dilution : Two-fold serial dilutions of the compound are made in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton broth for bacteria)[13][16].

-

Inoculation : A standardized suspension of the microorganism is prepared and added to each well, resulting in a final desired cell concentration. Positive (microbe, no drug) and negative (medium only) controls are included[13].

-

Incubation : The plates are incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24-72 hours).

-

MIC Determination : After incubation, growth inhibition is assessed. This can be done visually or by using a growth indicator dye like Resazurin (Alamar Blue) or by measuring optical density with a spectrophotometer[11][13]. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[14].

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding : Human cancer cells (e.g., HepG2, A549) are seeded into 96-well plates at a specific density and allowed to attach overnight in a suitable culture medium[10][26].

-

Compound Treatment : The next day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives only the vehicle (e.g., DMSO)[27].

-

Incubation : The plates are incubated for a set period, typically 48 to 72 hours.

-

MTT Addition : The MTT reagent is added to each well. Viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization : After a few hours of incubation, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals[27].

-

Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation : The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve[10].

Conclusion and Future Outlook

The pyrazine carboxamide scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Originating with the cornerstone antitubercular drug Pyrazinamide, research has expanded to uncover potent derivatives with broad-spectrum antibacterial, antifungal, anticancer, and antiviral activities. SAR studies consistently demonstrate that targeted modifications to the pyrazine ring and the N-substituent of the carboxamide group can significantly enhance potency and selectivity. The development of derivatives that inhibit novel targets such as FGFR and SDH highlights the ongoing potential for innovation within this chemical class. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel mechanisms of action, and leveraging computational tools to design next-generation derivatives with superior efficacy against drug-resistant pathogens and complex diseases like cancer.

References

- 1. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 2. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. theaspd.com [theaspd.com]

- 12. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. rjpbcs.com [rjpbcs.com]

- 16. japsonline.com [japsonline.com]

- 17. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jyoungpharm.org [jyoungpharm.org]

- 24. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 25. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

The Role of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic Acid in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a chiral molecule, plays a critical, albeit indirect, role in the landscape of modern drug discovery. This technical guide elucidates that its primary significance is not as a therapeutic agent itself, but as a crucial stereoisomeric impurity in the synthesis of the potent proteasome inhibitor, Bortezomib. The stereochemistry at the chiral center of the 3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid moiety is paramount to the biological activity of Bortezomib. The (S)-enantiomer is the necessary precursor for the pharmacologically active drug, while the presence of the (R)-enantiomer leads to the formation of inactive or significantly less active diastereomers. Consequently, the detection, separation, and control of this compound are paramount in the pharmaceutical manufacturing of Bortezomib to ensure its safety and efficacy. This guide provides an in-depth analysis of its role, the signaling pathways of the active compound it relates to, and the experimental protocols for its differentiation and synthesis.

Introduction

This compound, also known as the Bortezomib Acid R-Isomer or D-Phenylalanine, N-(2-pyrazinylcarbonyl)-, is a derivative of the amino acid D-phenylalanine.[1] Its structure, featuring a phenyl group, a pyrazine ring, and a carboxamido functional group, suggests potential for biological activity.[1] However, its principal role in drug discovery is defined by its relationship to its enantiomer, (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, which is a key intermediate in the synthesis of Bortezomib.[2] Bortezomib is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[3]

The stereochemistry of the precursor acid dictates the stereochemistry and, consequently, the therapeutic efficacy of the final Bortezomib drug product. The active pharmaceutical ingredient (API) in Bortezomib is [(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoyl]amino]butyl]boronic acid. The "(2S)" designation arises from the use of the (S)-acid precursor. The presence of the (R)-acid leads to the formation of diastereomeric impurities that lack the desired pharmacological activity.

The Impact of Stereochemistry on Biological Activity

Quantitative Data on Bortezomib Activity

The following table summarizes the inhibitory activity of Bortezomib (the active (1R,2S)-isomer) against the proteasome and its cytotoxic effects on various cancer cell lines. This data serves as a benchmark to highlight the potency of the desired stereoisomer.

| Parameter | Target/Cell Line | Value | Reference |

| Ki | 20S Proteasome | 0.6 nM | [5] |

| IC50 | 26S Proteasome (B16F10 cells) | 2.46 nM | [6] |

| IC50 (Cytotoxicity) | PC-3 (Prostate Cancer) | 20 nM (48 hr) | [5] |

| IC50 (Cytotoxicity) | Parental PC3 cells | 32.8 nM (48 hr) | [4] |

| IC50 (Cytotoxicity) | Bortezomib-resistant PC3 cells | 346 nM (48 hr) | [4] |

| Cytotoxicity | B-CLL cells | Significant from 2.5 nM | [7] |

Signaling Pathways Affected by Active Bortezomib

The therapeutic effect of Bortezomib stems from its inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway, which is crucial for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of proteins that regulate cell cycle progression and apoptosis, ultimately resulting in cancer cell death. The (R)-acid derived impurities do not effectively engage this pathway.

Caption: Bortezomib's mechanism of action.

Experimental Protocols

The control of stereoisomeric impurities is a critical aspect of pharmaceutical quality control. The following sections detail the methodologies for the synthesis of the (R)- and (S)-isomers of 3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid and their analytical separation.

Synthesis of (R)- and (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

The synthesis of both enantiomers can be achieved starting from the corresponding chiral phenylalanine derivatives. The general approach involves the N-acylation of D- or L-phenylalanine with pyrazine-2-carbonyl chloride.

General Synthetic Scheme:

Caption: Synthesis of (R)- and (S)-acid precursors.

Protocol for (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid (Adaptable for R-isomer):

This protocol is based on the synthesis of the (S)-isomer and can be adapted for the (R)-isomer by starting with D-phenylalanine.

-

Esterification of L-Phenylalanine: L-phenylalanine is first converted to its methyl ester hydrochloride by reacting with thionyl chloride in methanol.[6]

-

Acylation: The L-phenylalanine methyl ester hydrochloride is then reacted with pyrazine-2-formyl chloride in a suitable solvent like tetrahydrofuran in the presence of a metal such as magnesium or zinc powder.[6]

-

Hydrolysis: The resulting N-(pyrazin-2-ylcarbonyl)-L-phenylalanine methyl ester is dissolved in an organic solvent, and the ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide solution) to yield (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid.[6]

Analytical Separation of Stereoisomers

A validated Normal Phase High-Performance Liquid Chromatography (NP-HPLC) method has been developed for the separation of Bortezomib enantiomers and the quantitative determination of its impurities.[4] This method is crucial for ensuring the quality of the final drug product.

HPLC System and Conditions:

| Parameter | Specification |

| Chromatographic Mode | Normal Phase HPLC (NP-HPLC) |

| Column | Chiralpak AD-H (5 µm, 4.6 × 250 mm) |

| Mobile Phase | n-hexane/ethanol/2-propanol/methanol/TFA (82:8:8:2:0.5, v/v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 270 nm |

| Injection Volume | 20 µL |

System Suitability Parameters:

| Parameter | Acceptance Criteria |

| Resolution (Rs) between enantiomers | > 2.0 |

| Tailing Factor (T) | < 2.0 |

| Theoretical Plates (N) | > 2000 |

Workflow for Chiral Impurity Analysis:

Caption: Workflow for HPLC analysis of stereoisomers.

Conclusion

References

- 1. Bortezomib Inhibits Open Configurations of the 20S Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. In vitro cytotoxic effect of proteasome inhibitor bortezomib in combination with purine nucleoside analogues on chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Analysis of Bortezomib (2R)-Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Bortezomib (2R)-Acid, an epimer of the proteasome inhibitor Bortezomib. This document compiles available data to offer a comprehensive resource for the characterization and analysis of this compound. Included are tabulated spectroscopic data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Chemical Structure

Bortezomib (2R)-Acid, also known as epi-bortezomib, is a diastereomer of Bortezomib. The epimerization occurs at the alpha-carbon of the phenylalanine residue.

-

Bortezomib (Standard): [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl) amino] propyl]amino]butyl] boronic acid

-

Bortezomib (2R)-Acid (epi-bortezomib): [(1R)-3-methyl-1-[[(2R)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl) amino] propyl]amino]butyl] boronic acid

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Bortezomib (2R)-Acid based on the analysis of Bortezomib and its impurities reported in scientific literature.

Mass Spectrometry Data

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₅BN₄O₄ | [1][2] |

| Molecular Weight | 384.24 g/mol | [1][2] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [1] |

| Observed m/z (M+H)⁺ | 385.2 | [1] |

| Observed m/z (M-H₂O+H)⁺ | 367.2 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: The following are predicted chemical shifts for the (2R)-epimer based on data for Bortezomib. Actual values may vary.

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.10 | d | Pyrazine-H |

| ~8.85 | d | Pyrazine-H |

| ~8.70 | m | Pyrazine-H |

| ~8.65 | d | NH |

| ~8.00 | d | NH |

| ~7.20-7.35 | m | Phenyl-H |

| ~4.80 | m | α-CH (Phenylalanine) |

| ~3.10 | dd | β-CH₂ (Phenylalanine) |

| ~2.95 | dd | β-CH₂ (Phenylalanine) |

| ~2.70 | m | α-CH (Leucine boronate) |

| ~1.50 | m | γ-CH (Leucine boronate) |

| ~1.25 | m | β-CH₂ (Leucine boronate) |

| ~0.80 | d | δ-CH₃ (Leucine boronate) |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~173.0 | C=O (Amide) |

| ~171.0 | C=O (Amide) |

| ~165.0 | C=O (Pyrazine) |

| ~148.0 | Pyrazine-C |

| ~144.0 | Pyrazine-C |

| ~143.5 | Pyrazine-C |

| ~138.0 | Phenyl-C (quaternary) |

| ~129.5 | Phenyl-C |

| ~128.5 | Phenyl-C |

| ~126.5 | Phenyl-C |

| ~55.0 | α-C (Phenylalanine) |

| ~40.0 | β-C (Leucine boronate) |

| ~38.0 | β-C (Phenylalanine) |

| ~25.0 | γ-C (Leucine boronate) |

| ~23.0, ~21.5 | δ-C (Leucine boronate) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (Amide) |

| ~3060 | C-H stretching (Aromatic) |

| ~2960-2870 | C-H stretching (Aliphatic) |

| ~1680-1630 | C=O stretching (Amide I) |

| ~1540 | N-H bending (Amide II) |

| ~1380-1340 | B-O stretching |

| ~740, ~700 | C-H out-of-plane bending (Aromatic) |

Experimental Protocols

Mass Spectrometry (LC-MS/MS)

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 600 L/h.

-

Collision Gas: Argon.

-

Data Acquisition: Full scan mode (m/z 100-500) and product ion scan mode for fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 4.0 s.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.5 s.

-

Spectral Width: -10 to 200 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Signaling Pathway and Experimental Workflow Diagrams

Bortezomib's Inhibition of the NF-κB Signaling Pathway

Bortezomib exerts its anticancer effects primarily through the inhibition of the 26S proteasome, which plays a crucial role in the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] The (2R)-acid epimer is expected to have a similar, though potentially altered, inhibitory activity.

Caption: Bortezomib inhibits the 26S proteasome, preventing IκB degradation and subsequent NF-κB activation.

Experimental Workflow for the Analysis of Bortezomib (2R)-Acid

The following diagram illustrates a typical workflow for the isolation and characterization of Bortezomib (2R)-Acid from a bulk sample of Bortezomib.

References

- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of organic impurities in bortezomib anhydride produced by a convergent technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bortezomib synthesis - chemicalbook [chemicalbook.com]

N-(2-pyrazinylcarbonyl)-D-phenylalanine: A Technical Guide to its Synthesis, Properties, and Role as a Key Reference Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-pyrazinylcarbonyl)-D-phenylalanine, the D-enantiomer of a key intermediate in the synthesis of the proteasome inhibitor Bortezomib, serves as a critical reference standard for analytical and quality control purposes in pharmaceutical development. While its history is intrinsically linked to the development of Bortezomib, its synthesis and characterization are paramount for ensuring the stereochemical purity of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of N-(2-pyrazinylcarbonyl)-D-phenylalanine, including its physicochemical properties, a detailed plausible synthesis protocol, and its significance in the context of Bortezomib production.

Introduction

N-(2-pyrazinylcarbonyl)-D-phenylalanine (CAS 1608986-16-8) is the (R)-enantiomer of N-(2-pyrazinylcarbonyl)-phenylalanine. Its counterpart, the (S)-enantiomer (N-(2-pyrazinylcarbonyl)-L-phenylalanine), is a key building block in the synthesis of Bortezomib, a dipeptidyl boronic acid derivative that was the first therapeutic proteasome inhibitor to be approved for the treatment of multiple myeloma and mantle cell lymphoma.

The discovery and development of N-(2-pyrazinylcarbonyl)-D-phenylalanine are not documented as a standalone event but are rather a consequence of the rigorous process of drug development for Bortezomib. In the synthesis of chiral molecules like Bortezomib, the presence of the undesired enantiomer can have significant implications for the drug's efficacy and safety. Therefore, the synthesis and isolation of the D-enantiomer as a reference standard are crucial for developing analytical methods to detect and quantify it as a potential impurity in the L-enantiomer intermediate and the final drug product.

This guide will detail the available information on N-(2-pyrazinylcarbonyl)-D-phenylalanine, providing researchers and drug development professionals with a comprehensive resource.

Physicochemical Properties

The physicochemical properties of N-(2-pyrazinylcarbonyl)-D-phenylalanine have been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1608986-16-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃N₃O₃ | [1] |

| Molecular Weight | 271.27 g/mol | [1] |

| IUPAC Name | (2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically >98% (by HPLC) | [5] |

| Storage | 2-8°C, under inert atmosphere | [1] |

Synthesis and Experimental Protocols

Synthesis of N-(2-pyrazinylcarbonyl)-D-phenylalanine

The synthesis involves the coupling of D-phenylalanine with pyrazine-2-carboxylic acid. To achieve this, the carboxylic acid is typically activated first.

Materials and Reagents:

-

D-phenylalanine

-

Pyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HOBt/EDC, TBTU)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Experimental Protocol:

Step 1: Activation of Pyrazine-2-carboxylic acid

-

To a solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of anhydrous dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride. This is typically used in the next step without further purification.

Step 2: Coupling with D-phenylalanine methyl ester

-

In a separate flask, suspend D-phenylalanine (1.0 eq) in methanol and add thionyl chloride (1.5 eq) dropwise at 0 °C. Stir the mixture at room temperature for 4-6 hours to form the methyl ester hydrochloride. Concentrate the mixture under reduced pressure to obtain the crude D-phenylalanine methyl ester hydrochloride.

-

Dissolve the crude D-phenylalanine methyl ester hydrochloride in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (2.5 eq) or DIPEA (2.5 eq) dropwise to neutralize the hydrochloride salt and act as a base.

-

To this mixture, add a solution of the crude pyrazine-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification of the Ester Intermediate

-

Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-pyrazinylcarbonyl)-D-phenylalanine methyl ester.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 4: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-pyrazinylcarbonyl)-D-phenylalanine.

-

Further purification can be achieved by recrystallization if necessary.

Diagram of the Synthetic Workflow:

Caption: Plausible synthetic workflow for N-(2-pyrazinylcarbonyl)-D-phenylalanine.

Role in Bortezomib Synthesis and Quality Control

The primary significance of N-(2-pyrazinylcarbonyl)-D-phenylalanine lies in its relationship to Bortezomib. The synthesis of Bortezomib involves the coupling of N-(2-pyrazinylcarbonyl)-L-phenylalanine with a boronic acid-protected leucine derivative.

During the synthesis of the L-enantiomer intermediate, there is a potential for racemization, which could lead to the formation of the D-enantiomer as an impurity. The presence of this diastereomeric impurity in the subsequent steps would lead to the formation of a diastereomer of Bortezomib, which could have different pharmacological and toxicological properties.

Therefore, having a pure sample of N-(2-pyrazinylcarbonyl)-D-phenylalanine is essential for:

-

Analytical Method Development: Developing and validating chromatographic methods (e.g., chiral HPLC) to separate and quantify the D-enantiomer from the desired L-enantiomer.

-

Reference Standard: Serving as a reference standard for the identification and quantification of the D-enantiomer impurity in batches of N-(2-pyrazinylcarbonyl)-L-phenylalanine.

-

Impurity Profiling: Characterizing the impurity profile of the Bortezomib drug substance and drug product.

Diagram of the Relationship to Bortezomib Synthesis:

Caption: Role of N-(2-pyrazinylcarbonyl)-D-phenylalanine in Bortezomib synthesis.

Conclusion

N-(2-pyrazinylcarbonyl)-D-phenylalanine is a crucial molecule in the field of pharmaceutical development, not as a therapeutic agent itself, but as an indispensable tool for ensuring the quality and safety of the anticancer drug Bortezomib. Its history is interwoven with the development of this important therapeutic. The synthesis and availability of this D-enantiomer as a high-purity reference standard are vital for the analytical chemists and process chemists working on the production of Bortezomib, enabling them to control the stereochemical integrity of the drug substance. This technical guide provides a foundational understanding of its properties, synthesis, and critical role in modern pharmaceutical manufacturing.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Method for preparing intermediate used for synthesizing bortezomib - Eureka | Patsnap [eureka.patsnap.com]

- 3. N-(2-پیرازین| کربنی|)-D-فنیلآلانین شماره CAS: 1608986-16-8 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]

- 4. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

Methodological & Application

Synthesis of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein are based on established methods for the synthesis of the corresponding (S)-enantiomer and are adapted for the production of the (R)-enantiomer. Two primary synthetic routes are presented: a two-step method involving an activated N-hydroxysuccinimide (NHS) ester intermediate, and a four-step method utilizing an acyl chloride intermediate followed by ester hydrolysis. These protocols are intended to provide researchers with a comprehensive guide for the efficient and high-yield synthesis of the target compound.

Introduction

This compound is a chiral carboxylic acid that serves as a crucial building block in medicinal chemistry. Its structural analogue, the (S)-enantiomer, is a known intermediate in the synthesis of Bortezomib, a proteasome inhibitor used in cancer therapy. The synthesis of this class of compounds typically involves the formation of an amide bond between a pyrazine-2-carboxylic acid derivative and the amino group of phenylalanine or its ester. This document outlines two reliable methods for achieving this synthesis, providing detailed step-by-step protocols and quantitative data to aid in reproducibility.

Data Presentation

Table 1: Summary of Synthetic Routes and Yields

| Route | Method Description | Number of Steps | Key Reagents | Reported Overall Yield (%) |

| 1 | Active Ester Intermediate | 2 | Pyrazine-2-carboxylic acid, (R)-Phenylalanine, DCC, DMAP, N-hydroxysuccinimide, Triethylamine | ~93 |

| 2 | Acyl Chloride Intermediate | 4 | Pyrazine-2-carboxylic acid, (R)-Phenylalanine, Thionyl chloride, Methanol, Sodium hydroxide | Up to 95 |

Yields are based on literature values for the synthesis of the (S)-enantiomer and are expected to be comparable for the (R)-enantiomer.

Experimental Protocols

Route 1: Active Ester Intermediate Method

This two-step method proceeds through the formation of an activated N-hydroxysuccinimide ester of pyrazine-2-carboxylic acid, which then reacts with (R)-phenylalanine to form the desired product.[1]

Step 1: Synthesis of 2-succinimidooxycarbonylpyrazine

-

Reagents and Solvents:

-

Pyrazine-2-carboxylic acid (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (1.5 eq)

-

N-hydroxysuccinimide (1.5 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve pyrazine-2-carboxylic acid in ethanol in a round-bottom flask.

-

Add DMAP and DCC to the solution and stir at room temperature for 30 minutes.

-

Add N-hydroxysuccinimide to the mixture and continue stirring at room temperature for an additional 30 minutes.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. The organic layer should be washed with saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: ethyl acetate/methanol = 20:1) to obtain 2-succinimidooxycarbonylpyrazine.

-

-

Expected Yield: ~97%

Step 2: Synthesis of this compound

-

Reagents and Solvents:

-

2-succinimidooxycarbonylpyrazine (1.0 eq)

-

(R)-Phenylalanine (1.0 eq)

-

Triethylamine

-

Dichloromethane (as solvent)

-

1M Hydrochloric acid

-

-

Procedure:

-

Dissolve 2-succinimidooxycarbonylpyrazine in dichloromethane in a round-bottom flask.

-

Add (R)-phenylalanine and triethylamine to the solution.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Acidify the reaction mixture to a pH of 2.0 with 1M hydrochloric acid.

-

Allow the reaction to proceed at -5°C for 2 hours.

-

Extract the product with dichloromethane.

-

Decolorize the organic layer with activated carbon, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

-

Expected Yield: ~96%

Route 2: Acyl Chloride Intermediate Method

This four-step method involves the conversion of pyrazine-2-carboxylic acid to its acyl chloride, esterification of (R)-phenylalanine, coupling of the two intermediates, and subsequent hydrolysis of the ester to yield the final product.[2]

Step 1: Synthesis of Pyrazine-2-carbonyl chloride

-

Reagents and Solvents:

-

Pyrazine-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (10 eq)

-

1,4-Dioxane (as solvent)

-

-

Procedure:

-

Add thionyl chloride dropwise to a solution of pyrazine-2-carboxylic acid.

-

Heat the reaction mixture at 78°C for 3 hours.

-

Concentrate the mixture under reduced pressure to remove excess thionyl chloride.

-

Dissolve the resulting crude pyrazine-2-carbonyl chloride in 1,4-dioxane for use in the next step.

-

Step 2: Synthesis of (R)-Phenylalanine methyl ester hydrochloride

-

Reagents and Solvents:

-

(R)-Phenylalanine (1.0 eq)

-

Thionyl chloride (10 eq)

-

Methanol (as solvent)

-

1,4-Dioxane (as solvent)

-

-

Procedure:

-

Dissolve (R)-phenylalanine in methanol.

-

Add thionyl chloride to the solution while stirring at room temperature.

-

Heat the reaction mixture to 55-60°C and maintain for 2 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the resulting solid in 1,4-dioxane to obtain a solution of (R)-phenylalanine methyl ester hydrochloride.

-

Step 3: Synthesis of (R)-N-(pyrazin-2-ylcarbonyl)-phenylalanine methyl ester

-

Reagents and Solvents:

-

Pyrazine-2-carbonyl chloride solution in 1,4-dioxane (1.0 eq)

-

(R)-Phenylalanine methyl ester hydrochloride solution in 1,4-dioxane (1.0 eq)

-

Zinc powder (1.0 eq)

-

Tetrahydrofuran (THF) (as solvent)

-

Chloroform (for workup)

-

5% HCl, 5% Na2CO3, water (for washing)

-

-

Procedure:

-

In a reaction vessel, combine the 1,4-dioxane solution of (R)-phenylalanine methyl ester hydrochloride with zinc powder in THF.

-

To this suspension, add the 1,4-dioxane solution of pyrazine-2-carbonyl chloride.

-

Stir the mixture at room temperature for 1 hour.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter to remove insoluble materials and evaporate the organic layer.

-

Dissolve the residue in chloroform and wash sequentially with 5% HCl, 5% Na2CO3, and water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the methyl ester product.

-

Step 4: Hydrolysis to this compound

-

Reagents and Solvents:

-

(R)-N-(pyrazin-2-ylcarbonyl)-phenylalanine methyl ester

-

Organic solvent (e.g., acetone)

-

Aqueous sodium hydroxide solution (e.g., 2N NaOH)

-

-

Procedure:

-

Dissolve the methyl ester from the previous step in an organic solvent.

-

Hydrolyze the ester under alkaline conditions by adding an aqueous solution of sodium hydroxide.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture to precipitate the product.

-

Isolate the solid product by filtration, wash, and dry.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Synthetic workflows for this compound.

References

Application Notes and Protocols: Bortezomib Acid R-Isomer in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a key component of the cellular machinery responsible for degrading ubiquitinated proteins.[1][2][3] By inhibiting the chymotrypsin-like activity of the proteasome, Bortezomib disrupts the degradation of numerous intracellular proteins, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis.[1][4] These application notes provide a comprehensive guide for the use of Bortezomib Acid R-Isomer in cell culture experiments, covering its mechanism of action, recommended protocols for assessing its activity, and relevant signaling pathways.

Mechanism of Action

Bortezomib's primary mechanism of action is the inhibition of the 26S proteasome.[3] This inhibition leads to the accumulation of poly-ubiquitinated proteins within the cell, triggering several key signaling pathways that contribute to its anti-cancer activity.[1][5]

-

Endoplasmic Reticulum (ER) Stress: The buildup of misfolded and unfolded proteins in the ER due to proteasome inhibition leads to ER stress.[6][7] This activates the Unfolded Protein Response (UPR), which, if overwhelmed, triggers apoptosis through the activation of caspases such as caspase-4 (in human cells) and caspase-12 (in murine cells).[6][7] Key markers of Bortezomib-induced ER stress include increased expression of CHOP and BiP.[6]

-

NF-κB Signaling Pathway: The NF-κB pathway is constitutively active in many cancer cells and promotes cell survival. Bortezomib's effect on this pathway can be complex. While it was initially thought to inhibit NF-κB by preventing the degradation of its inhibitor, IκBα, some studies show that Bortezomib can paradoxically lead to the activation of the canonical NF-κB pathway in multiple myeloma cells.[8][9] However, in other contexts, it inhibits TNF-α-induced NF-κB activation.[10][11]

-

Apoptosis Induction: Bortezomib induces apoptosis through both intrinsic and extrinsic pathways. The accumulation of pro-apoptotic factors, disruption of the cell cycle, and activation of ER stress all contribute to the activation of caspases, such as caspase-3, -8, and -9, leading to programmed cell death.[12][13]

Data Presentation

Table 1: Recommended Concentration Ranges of Bortezomib Acid R-Isomer for Various Cell Lines

| Cell Line Type | Cancer Type | Effective Concentration Range (nM) | Incubation Time (hours) | Reference |

| Multiple Myeloma (e.g., ANBL-6, RPMI 8226) | Hematological | 1 - 20 | 24 - 48 | [14] |

| Mantle Cell Lymphoma (e.g., JVM-2, Granta-519) | Hematological | 5 - 100 | 20 | [13] |

| Pancreatic Cancer (e.g., L3.6pl) | Solid Tumor | 5 - 100 | 24 - 48 | [14] |

| Lung Cancer (e.g., H460) | Solid Tumor | Not Specified | Not Specified | [4] |

| Feline Injection Site Sarcoma (e.g., Ela-1, Kaiser) | Solid Tumor | 17 - 22 (IC50) | 48 | [15][16] |

| Retinoblastoma (e.g., WERI-Rb1, Y79) | Solid Tumor | ~25 (for apoptosis induction) | 24 | [17] |

| Small Cell Lung Cancer (e.g., NCI-H69, NCI-H2171) | Solid Tumor | 50 - 500 | 24 - 48 | [18] |

Table 2: Summary of Key Experimental Assays

| Assay | Purpose | Typical Readout |

| Cell Viability (MTT/WST-1) | To determine the dose-dependent effect on cell proliferation and viability. | Absorbance at 570-590 nm.[19][20] |

| Apoptosis (Caspase-Glo 3/7) | To quantify the induction of apoptosis through caspase activation. | Luminescence.[21][22] |

| Proteasome Inhibition | To confirm the direct inhibitory effect on proteasome activity. | Fluorescence (cleavage of a fluorogenic substrate).[13] |

| Western Blotting | To analyze changes in protein expression in key signaling pathways. | Protein band intensity. |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the IC50 value of Bortezomib Acid R-Isomer in a specific cell line.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Bortezomib Acid R-Isomer (stock solution in DMSO)[23]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[24]

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[24]

-

Prepare serial dilutions of Bortezomib Acid R-Isomer in complete medium.

-

Add 100 µL of the drug solutions (or vehicle control, DMSO) to the appropriate wells.[24]

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[24]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[24]

-

Centrifuge the plate and carefully remove the supernatant.[24]

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[24]

-

Measure the absorbance at 570 nm using a microplate reader.[24]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay

Objective: To measure the induction of apoptosis by Bortezomib Acid R-Isomer.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

Bortezomib Acid R-Isomer

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at the desired density.

-

Treat cells with various concentrations of Bortezomib Acid R-Isomer or vehicle control for the desired time.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[21]

-

Mix the contents of the wells by gentle shaking.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence of each sample using a luminometer.[22] The luminescent signal is proportional to the amount of caspase-3/7 activity.

Protocol 3: Proteasome Activity Assay

Objective: To measure the inhibition of proteasome activity by Bortezomib Acid R-Isomer.

Materials:

-

Target cancer cell lines

-

Bortezomib Acid R-Isomer

-

20S Proteasome Assay Kit (e.g., from Chemicon International)[13]

-

Fluorometer

Procedure:

-

Treat cells with Bortezomib Acid R-Isomer for the desired time.

-

Harvest cells and prepare cytosolic extracts according to the kit manufacturer's instructions.

-

Measure proteasome activity using the provided fluorogenic substrate (e.g., LLVY-AMC).[13] The assay is based on the detection of the fluorophore (AMC) after cleavage from the labeled substrate.

-

Quantify the free AMC fluorescence using a fluorometer with a 380/460 nm filter set.[13]

Protocol 4: Western Blot Analysis

Objective: To analyze the effect of Bortezomib Acid R-Isomer on key signaling proteins.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against p-IκBα, CHOP, BiP, cleaved caspase-3, PARP, poly-ubiquitin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration.[15]

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[24]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[24]

-

Incubate the membrane with the primary antibody overnight at 4°C.[24]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Visualize the protein bands using a chemiluminescence detection system.[24]

Mandatory Visualizations

References

- 1. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bortezomib inhibits PKR-like endoplasmic reticulum (ER) kinase and induces apoptosis via ER stress in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Pharmacodynamic Models of Differential Bortezomib Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Bortezomib Targets Sp Transcription Factors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. avmajournals.avma.org [avmajournals.avma.org]

- 16. researchgate.net [researchgate.net]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Proteasome inhibitor bortezomib enhances the effect of standard chemotherapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biopioneer.com.tw [biopioneer.com.tw]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. promega.com [promega.com]

- 22. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 23. Bortezomib | Cell Signaling Technology [cellsignal.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

Application Notes and Protocols: (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is a chiral organic compound featuring a phenyl group, a pyrazine ring, and a carboxamido functional group.[1] Its structural similarity to intermediates in the synthesis of Bortezomib, a potent and selective proteasome inhibitor, suggests its potential as a modulator of enzyme activity, particularly within the ubiquitin-proteasome pathway.[2][3] Bortezomib is a first-in-class therapeutic agent approved for the treatment of multiple myeloma and mantle cell lymphoma.[3] It functions by reversibly inhibiting the 26S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins.[2][4] This inhibition disrupts various cellular processes, including cell cycle regulation, apoptosis, and the NF-κB signaling pathway, ultimately leading to cancer cell death.[2][4]

Given its structural analogy to a key component of Bortezomib, this compound, also known as Bortezomib Acid R-Isomer, is a compound of interest for investigation as a potential enzyme inhibitor.[1] These application notes provide a framework for assessing the inhibitory activity of this compound, with a primary focus on the proteasome, a validated therapeutic target.

Potential Applications in Enzyme Inhibition

The primary hypothesized application of this compound is in the inhibition of the 26S proteasome. The chymotrypsin-like activity of the proteasome is a key target for therapeutic intervention.[2] By inhibiting this activity, the compound could induce apoptosis and inhibit cell proliferation in cancer cell lines.

Potential Research Areas:

-

Screening for inhibitory activity against the 20S and 26S proteasome.

-

Determination of IC50 and Ki values to quantify inhibitory potency.

-

Investigation of the compound's effects on downstream signaling pathways, such as NF-κB activation.

-

Evaluation of its pro-apoptotic and anti-proliferative effects in relevant cancer cell lines.

Data Presentation

Currently, there is no publicly available quantitative data on the enzyme inhibitory activity of this compound. For comparative purposes, the following table summarizes the inhibitory data for Bortezomib against various cancer cell lines. It is hypothesized that the (R)-acid analogue may exhibit inhibitory properties, which would need to be determined experimentally.

| Compound | Target Cell Line | IC50 (nM) | Citation |

| This compound | Data not available | Data not available | |

| Bortezomib | Multiple Myeloma (various cell lines) | 3 - 20 | [5] |

Experimental Protocols

The following protocols are provided as a guide for researchers to assess the enzyme inhibitory potential of this compound.

Protocol 1: In Vitro Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Materials:

-

This compound

-

Purified 20S or 26S proteasome

-

Proteasome Assay Buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, 2 mM ATP)[6]

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)[7]

-

Proteasome inhibitor (positive control, e.g., MG-132 or Bortezomib)[7]

-

DMSO (for compound dilution)

-

Black, flat-bottom 96-well plates

-

Fluorescence microplate reader (Ex/Em = 350/440 nm for AMC)[7]

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Proteasome Assay Buffer to achieve the desired final concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Proteasome Assay Buffer

-

Purified proteasome

-

Test compound at various concentrations or positive control inhibitor.

-

Include a "no inhibitor" control (vehicle, e.g., DMSO).

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the fluorogenic proteasome substrate to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes.[7]

-

Data Analysis:

-

Determine the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a suitable dose-response curve.

-

Protocol 2: Cell-Based Proteasome Inhibition Assay

This protocol assesses the ability of the compound to inhibit proteasome activity within intact cells.

Materials:

-

Cancer cell line of interest (e.g., multiple myeloma cell line RPMI 8226)

-

Cell culture medium and supplements

-

This compound

-

Proteasome-Glo™ Cell-Based Assay Kit (or similar)

-

Lysis buffer

-

96-well white-walled, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours). Include vehicle-treated and positive control (e.g., Bortezomib) wells.

-

Assay: Follow the manufacturer's instructions for the cell-based proteasome assay kit. This typically involves:

-

Adding a luminogenic proteasome substrate to the cells.

-

Incubating to allow for substrate cleavage.

-

Measuring the luminescent signal, which is proportional to proteasome activity.

-

-

Data Analysis:

-

Normalize the luminescence readings to a measure of cell viability (e.g., using a parallel MTT or CellTiter-Glo® assay).

-

Calculate the percentage of proteasome inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value.

-

Visualizations

Signaling Pathway

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow

Caption: General workflow for enzyme inhibition assay.

References

- 1. CAS 1608986-16-8: (R)-3-phenyl-2-(pyrazine-2-carboxaMido)p… [cymitquimica.com]

- 2. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 3. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.novusbio.com [resources.novusbio.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Abstract